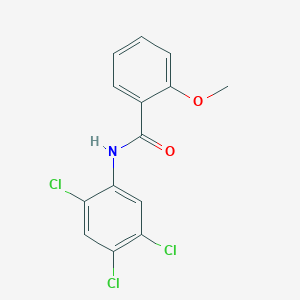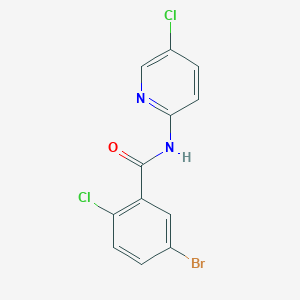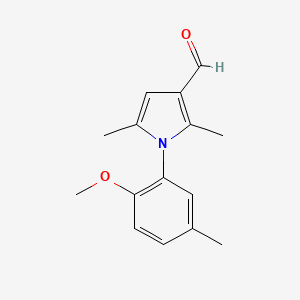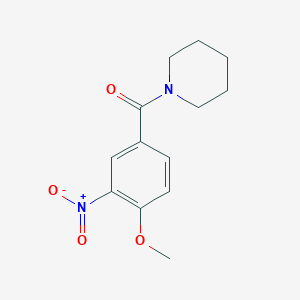
2-benzyl-5-phenyl-1,3,4-oxadiazole
説明
2-benzyl-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound possesses a unique chemical structure that makes it an attractive candidate for the development of novel drugs and materials.
科学的研究の応用
Spectral and Density Functional Studies
2-Benzyl-5-phenyl-1,3,4-oxadiazole, along with its derivatives, has been studied for its absorbance and fluorescence spectra. These studies, using experimental methods and time-dependent density functional theory (TDDFT), reveal significant shifts in spectra in acidic media due to conjugate acid forms. This kind of research is crucial in understanding the basic properties of these compounds, potentially useful in photoluminescent materials (Gaenko et al., 2006).
Synthesis and Biological Evaluation
Research has focused on the synthesis of oxadiazole derivatives for their biological activities. A series of these compounds has been synthesized and evaluated for their potential as butyrylcholinesterase (BChE) enzyme inhibitors. These studies are essential for advancing the understanding of oxadiazoles in therapeutic contexts (Khalid et al., 2016).
Mesomorphic Behaviour and Photoluminescence
Studies on the mesomorphic behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives have been conducted. These compounds displayed various mesophases and strong blue fluorescence emissions, indicating their potential use in photoluminescent applications (Han et al., 2010).
Theoretical Study of Infrared Spectrum
A theoretical study using density functional theory was carried out on 5-phenyl-1,3,4-oxadiazole-2-thiol. This research, which includes analysis of vibrational calculations and molecular orbitals, helps in understanding the structural and vibrational properties of such compounds (Romano et al., 2012).
Anti-Bacterial Studies
N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial properties. Such studies are instrumental in exploring new therapeutic agents against bacterial infections (Khalid et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been synthesized and tested for their efficiency in inhibiting corrosion of mild steel. This kind of research is vital for industrial applications, particularly in enhancing the durability of metals (Kalia et al., 2020).
Anti-Inflammatory Properties
Research on benzophenone appended oxadiazole derivatives has shown potential in exhibiting cyclooxygenase-2 antagonist activity, which is crucial for developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
特性
IUPAC Name |
2-benzyl-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-17-15(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDZBWPHDSLHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-phenyl-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)





![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)



![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)